3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide is a chemical compound that has been extensively studied in scientific research due to its potential applications in a variety of fields. This compound is also known as BAY 43-9006 or sorafenib, and it is a kinase inhibitor that targets several signaling pathways involved in cell proliferation and angiogenesis.
Wirkmechanismus
The mechanism of action of 3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide involves the inhibition of several signaling pathways that are involved in cell proliferation and angiogenesis. This compound targets the RAF/MEK/ERK signaling pathway, which is involved in the growth and survival of cancer cells. Sorafenib also inhibits the VEGFR and PDGFR signaling pathways, which are involved in angiogenesis.
Biochemical and Physiological Effects:
3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide has several biochemical and physiological effects. This compound inhibits the activity of several kinases that are involved in the growth and proliferation of cancer cells. Sorafenib also inhibits angiogenesis by targeting the VEGFR and PDGFR signaling pathways. This compound has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide in lab experiments include its well-established mechanism of action and its ability to inhibit the activity of several kinases that are involved in cancer cell growth and proliferation. The limitations of using this compound include its potential toxicity and the need for careful dosing in animal studies.
Zukünftige Richtungen
There are several future directions for research involving 3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide. One area of research is the development of new analogs of sorafenib that have improved pharmacokinetic and pharmacodynamic properties. Another area of research is the identification of biomarkers that can predict response to sorafenib treatment in cancer patients. Additionally, there is ongoing research into the use of sorafenib in combination with other therapies for the treatment of cancer.
Synthesemethoden
The synthesis of 3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide involves the reaction of 4-bromoaniline with 2,5-dimethyl-1H-pyrrole-3-carboxaldehyde to form an intermediate product. This intermediate is then reacted with ethyl cyanoacetate to form the final product. The synthesis of this compound has been optimized over the years to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide has been extensively studied for its potential applications in cancer treatment. This compound has been shown to inhibit the activity of several kinases that are involved in the growth and proliferation of cancer cells. Sorafenib has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Eigenschaften
IUPAC Name |
(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O/c1-10-7-12(8-13(9-18)16(19)21)11(2)20(10)15-5-3-14(17)4-6-15/h3-8H,1-2H3,(H2,19,21)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMLIUCIUPKWRG-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=C(C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)/C=C(\C#N)/C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.